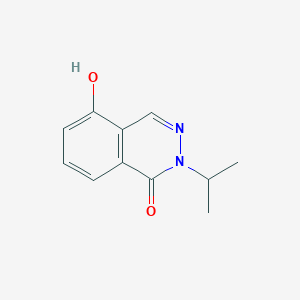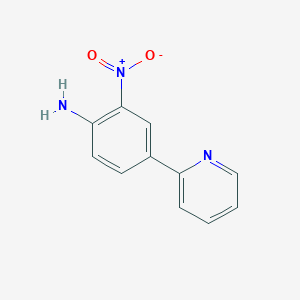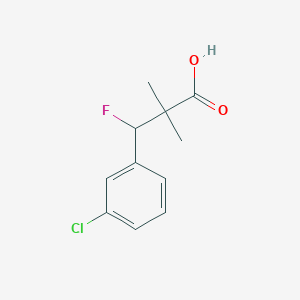
5-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a hydroxy group, an isopropyl group, and a dihydrophthalazinone core, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(propan-2-yl)phthalazin-1-one with a suitable hydroxy-containing reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures the efficient production of high-quality compound.
化学反応の分析
Types of Reactions
5-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The compound can be reduced to form a dihydro derivative, where the double bond in the phthalazinone ring is reduced.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogenating agents (e.g., thionyl chloride, SOCl2) or alkylating agents (e.g., alkyl halides) are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
5-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the dihydrophthalazinone core play crucial roles in its activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(propan-2-yl)phthalazin-1-one: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
5-Hydroxy-2-(methyl)-1,2-dihydrophthalazin-1-one: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in steric and electronic effects.
5-Hydroxy-2-(ethyl)-1,2-dihydrophthalazin-1-one:
Uniqueness
5-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is unique due to the presence of both the hydroxy and isopropyl groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in specific ways, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
5-hydroxy-2-propan-2-ylphthalazin-1-one |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)13-11(15)8-4-3-5-10(14)9(8)6-12-13/h3-7,14H,1-2H3 |
InChIキー |
KRSYFBVYRPOQNG-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=O)C2=C(C=N1)C(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13153346.png)



![4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one](/img/structure/B13153367.png)

![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13153370.png)



![N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide](/img/structure/B13153387.png)



